molecular formula C22H14N2O3S B3482855 N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3482855
M. Wt: 386.4 g/mol
InChI Key: QGJVXZSGAKTFMQ-UHFFFAOYSA-N
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Description

“N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), a carboxamide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, often represented as -Ph), and a thienyl group (a sulfur-containing ring structure). The “2-oxo-2H-chromene-3-carboxamide” part of the name suggests the presence of a chromene structure, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The cyano group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule. The carboxamide group could participate in hydrogen bonding, affecting the compound’s physical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. For example, the presence of a carboxamide group could allow for hydrogen bonding, which could increase the compound’s boiling point and water solubility compared to similar-sized molecules without this group .

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c1-13-19(14-7-3-2-4-8-14)17(12-23)21(28-13)24-20(25)16-11-15-9-5-6-10-18(15)27-22(16)26/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJVXZSGAKTFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide

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